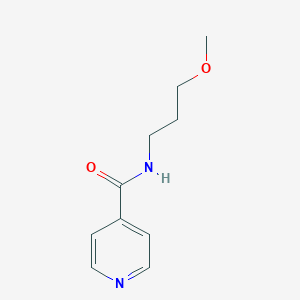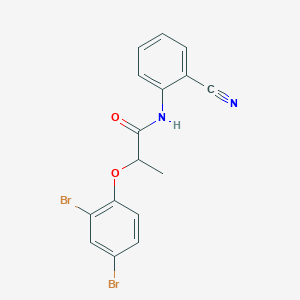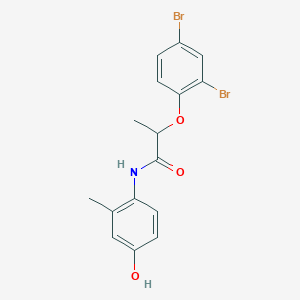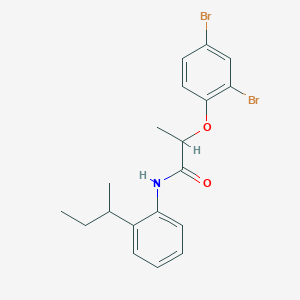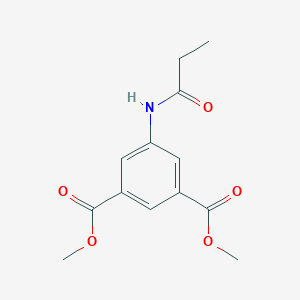
Dimethyl 5-(propionylamino)isophthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 5-(propionylamino)isophthalate, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent and selective inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in many cellular processes, including cell growth, differentiation, and apoptosis. DPI has been shown to have a wide range of effects on various biological systems, and its use has been investigated in many different fields of research.
作用机制
Dimethyl 5-(propionylamino)isophthalate acts as a potent and selective inhibitor of PKC, an enzyme that plays a critical role in many cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis, and its dysregulation has been implicated in many diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. By inhibiting PKC, Dimethyl 5-(propionylamino)isophthalate can modulate these cellular processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
Dimethyl 5-(propionylamino)isophthalate has been shown to have a wide range of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth and migration. In neurons, Dimethyl 5-(propionylamino)isophthalate has been shown to enhance synaptic plasticity and improve cognitive function. In immune cells, Dimethyl 5-(propionylamino)isophthalate has been shown to modulate cytokine production and inhibit T cell proliferation. These effects suggest that Dimethyl 5-(propionylamino)isophthalate may have potential therapeutic applications in many different fields of research.
实验室实验的优点和局限性
Dimethyl 5-(propionylamino)isophthalate has several advantages and limitations for use in lab experiments. Its selectivity for PKC makes it a valuable tool for studying the role of PKC in various biological systems. However, its potency can also make it difficult to use at higher concentrations, and its effects on other cellular processes may complicate interpretation of experimental results. Additionally, Dimethyl 5-(propionylamino)isophthalate has a relatively short half-life, which can limit its usefulness in certain experimental settings.
未来方向
There are many potential future directions for research on Dimethyl 5-(propionylamino)isophthalate. One area of interest is the development of more selective PKC inhibitors that can target specific isoforms of the enzyme. Another area of interest is the investigation of the potential therapeutic applications of Dimethyl 5-(propionylamino)isophthalate in various disease states, including cancer, neurodegenerative disorders, and autoimmune diseases. Additionally, further research is needed to fully understand the mechanisms of action of Dimethyl 5-(propionylamino)isophthalate and its effects on various cellular processes.
合成方法
The synthesis of Dimethyl 5-(propionylamino)isophthalate involves several steps, including the reaction of isophthalic acid with propionyl chloride to form 5-propionylisophthalic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with dimethylamine to form Dimethyl 5-(propionylamino)isophthalate. The synthesis of Dimethyl 5-(propionylamino)isophthalate is a complex process that requires careful attention to detail and high-quality starting materials.
科学研究应用
Dimethyl 5-(propionylamino)isophthalate has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on various biological systems, including cancer cells, neurons, and immune cells. Its use has been investigated in many different fields of research, including cancer biology, neuroscience, and immunology.
属性
分子式 |
C13H15NO5 |
|---|---|
分子量 |
265.26 g/mol |
IUPAC 名称 |
dimethyl 5-(propanoylamino)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H15NO5/c1-4-11(15)14-10-6-8(12(16)18-2)5-9(7-10)13(17)19-3/h5-7H,4H2,1-3H3,(H,14,15) |
InChI 键 |
HNMXHYQNWNBSDG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
规范 SMILES |
CCC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(4-Hydroxyphenyl)sulfanyl]phenyl methanesulfonate](/img/structure/B290754.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-ethoxybenzoate](/img/structure/B290755.png)


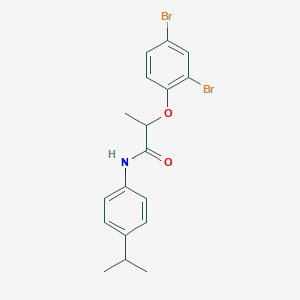
![2-(2,4-dibromophenoxy)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B290762.png)

![4-[(2-Fluorobenzoyl)amino]-3-methylphenyl 2-fluorobenzoate](/img/structure/B290764.png)
